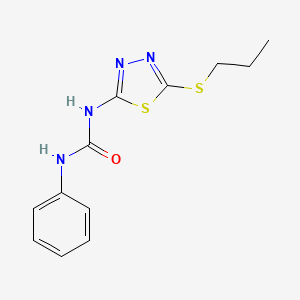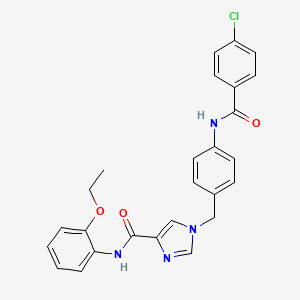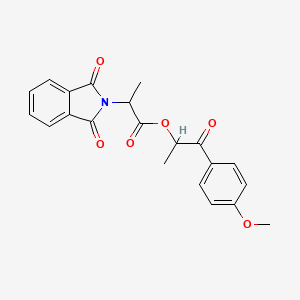![molecular formula C19H15F2N3O4S B2618094 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide CAS No. 1105230-08-7](/img/structure/B2618094.png)
2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains several functional groups including a thiazole ring, a difluoromethoxy group, and a dihydrobenzo[b][1,4]dioxin group. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color .Scientific Research Applications
Synthesis and Chemical Properties
Thiazole derivatives, such as 2-aminothiazoles and 2-thiazolecarboxamides, have been synthesized and tested for various activities. For instance, a study by Ohkubo et al. (1995) discussed the synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides, focusing on their anti-anoxic (AA) activity in mice, indicating their potential in cerebral protective agents research (Ohkubo et al., 1995). Additionally, Kumar et al. (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles, highlighting the versatility of thiazole derivatives in chemical synthesis (Kumar et al., 2013).
Biological Activities
Thiazole derivatives have also been evaluated for their antimicrobial properties. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, exhibiting weak to moderate antibacterial and antifungal activities (Alhameed et al., 2019). This indicates the potential of thiazole derivatives in developing new antimicrobial agents.
Material Science Applications
In the field of materials science, thiazole derivatives have contributed to the development of new polymeric materials. For example, Yokozawa et al. (2002) synthesized poly(p-benzamide) and its block copolymers with a defined molecular weight and low polydispersity, utilizing thiazole-based monomers, showcasing the application of thiazole derivatives in polymer chemistry (Yokozawa et al., 2002).
Anticancer Research
Furthermore, thiazole derivatives have been explored for their anticancer properties. Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles, which were potently cytotoxic in vitro against certain human breast cancer cell lines, suggesting the potential of thiazole derivatives in anticancer drug development (Hutchinson et al., 2001).
Safety and Hazards
As this compound is a research chemical, it is not intended for human or veterinary use. Therefore, it should be handled with care and appropriate safety measures should be taken.
Future Directions
properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4S/c20-18(21)28-13-4-1-11(2-5-13)23-19-24-14(10-29-19)17(25)22-12-3-6-15-16(9-12)27-8-7-26-15/h1-6,9-10,18H,7-8H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBECJGHJUYASTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618016.png)



![N-(3-methanesulfonamidophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2618024.png)


![3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2618029.png)



![N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B2618034.png)